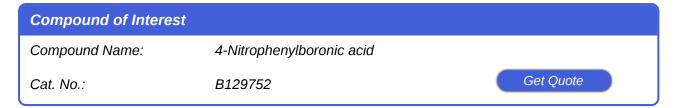


A Spectroscopic Comparison of 4-Nitrophenylboronic Acid and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-nitrophenylboronic acid** and its derivatives with varying electronic properties: 4-aminophenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid. The inclusion of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-Cl) groups, in addition to the strongly electron-withdrawing nitro group (-NO₂), allows for a systematic evaluation of their influence on the spectroscopic properties of the phenylboronic acid core. This information is crucial for the development of novel sensors, cross-coupling reagents, and therapeutic agents.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-nitrophenylboronic acid** and its derivatives.

Table 1: UV-Vis Spectroscopic Data

Compound	λmax (nm)	Solvent
4-Nitrophenylboronic acid	~274	Methanol
4-Aminophenylboronic acid	~285	Not Specified
4-Methoxyphenylboronic acid	~228, ~275	Not Specified
4-Chlorophenylboronic acid	Not Specified	Not Specified



Note: UV-Vis absorption maxima can be solvent and pH-dependent. Data presented is based on available literature and may vary under different experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic

Peaks in cm⁻¹)

Functional Group	4- Nitrophenylbor onic acid	4- Aminophenylb oronic acid	4- Methoxypheny Iboronic acid	4- Chlorophenylb oronic acid
O-H stretch (B(OH) ₂)	3300-3500 (broad)	3300-3500 (broad)	3300-3500 (broad)	3300-3500 (broad)
N-H stretch (- NH ₂)	N/A	~3370, ~3460	N/A	N/A
C-H stretch (aromatic)	~3000-3100	~3000-3100	~3000-3100	~3000-3100
C=C stretch (aromatic)	~1600, ~1485	~1600, ~1510	~1600, ~1515	~1590, ~1480
N-O stretch (- NO ₂)	~1520 (asym), ~1345 (sym)	N/A	N/A	N/A
B-O stretch	~1350	~1350	~1350	~1350
C-O stretch (- OCH ₃)	N/A	N/A	~1250	N/A
B-C stretch	~1080	~1080	~1080	~1080
C-Cl stretch	N/A	N/A	N/A	~1010

Table 3: ¹H NMR Spectroscopic Data (δ in ppm)



Compound	Ar-H (ortho to B)	Ar-H (meta to B)	Other	Solvent
4- Nitrophenylboron ic acid	~8.19 (d)	~7.90 (d)	-	Methanol-d4
4- Aminophenylbor onic acid	~7.5 (d)	~6.6 (d)	~5.0 (br s, NH ₂)	DMSO-d₅
4- Methoxyphenylb oronic acid	~7.7 (d)	~6.9 (d)	~3.8 (s, OCH₃)	DMSO-d₅
4- Chlorophenylbor onic acid	~7.8 (d)	~7.4 (d)	-	DMSO-d₅

Note: Chemical shifts are reported relative to TMS (δ = 0 ppm). Coupling constants (J) are typically in the range of 7-9 Hz for ortho-coupling in these systems. 'd' denotes a doublet and 's' a singlet.

Table 4: ¹³C NMR Spectroscopic Data (δ in ppm)



Compound	С-В	C- NO2/NH2/O CH3/CI	Other Aromatic C	Other	Solvent
4- Nitrophenylbo ronic acid	Not readily observed	~149	~136, ~122	-	Not Specified
4- Aminophenyl boronic acid	Not readily observed	~150	~136, ~113	-	Not Specified
4- Methoxyphen ylboronic acid	Not readily observed	~162	~136, ~113	~55 (OCH₃)	Not Specified
4- Chlorophenyl boronic acid	Not readily observed	~137	~136, ~128	-	Not Specified

Note: The carbon atom attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.

Table 5: ¹¹B NMR Spectroscopic Data (δ in ppm)

Compound	Chemical Shift (δ)
4-Nitrophenylboronic acid	~28-30
4-Aminophenylboronic acid	~28-30
4-Methoxyphenylboronic acid	~28-30
4-Chlorophenylboronic acid	~28-30

Note: ¹¹B NMR chemical shifts for arylboronic acids typically appear in a narrow range and are reported relative to BF₃·OEt₂ (δ = 0 ppm). The values can be influenced by solvent and pH.

Table 6: Mass Spectrometry Data (Monoisotopic Mass)



Compound	Molecular Formula	Monoisotopic Mass (Da)
4-Nitrophenylboronic acid	C ₆ H ₆ BNO ₄	167.0390
4-Aminophenylboronic acid	C ₆ H ₈ BNO ₂	137.0648
4-Methoxyphenylboronic acid	С7Н9ВО3	152.0645
4-Chlorophenylboronic acid	C ₆ H ₆ BClO ₂	156.0149

Note: Mass spectrometry of boronic acids can be complex due to the formation of anhydrides (boroxines) and adducts with solvents or matrices.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the boronic acid derivative in a UV-grade solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 1 mg/mL.
 From the stock solution, prepare a dilute solution (e.g., 10-50 μM) in the same solvent.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample and use it as a blank to zero the instrument.
- Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
 - ATR: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.



- KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- Sample Spectrum: Place the sample in the IR beam path and record the spectrum.
- Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Acquire the proton NMR spectrum. Use the residual solvent peak as a reference.
- 13C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum.
- 11B NMR: Acquire the boron-11 NMR spectrum using a boron-free probe or a probe with a boron background suppression sequence. Use BF₃·OEt₂ as an external reference.
- Data Analysis: Determine the chemical shifts (δ), multiplicities, and coupling constants (J) for ¹H NMR. Determine the chemical shifts for ¹³C and ¹¹B NMR.

Mass Spectrometry (MS)

• Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 μg/mL) in a suitable solvent such as methanol or acetonitrile.



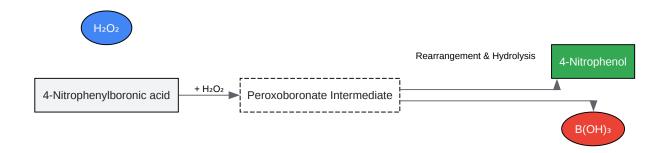
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Ionization:
 - ESI: Infuse the sample solution directly into the ESI source. Both positive and negative ion modes should be explored.
 - MALDI: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.
- Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.
- Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.

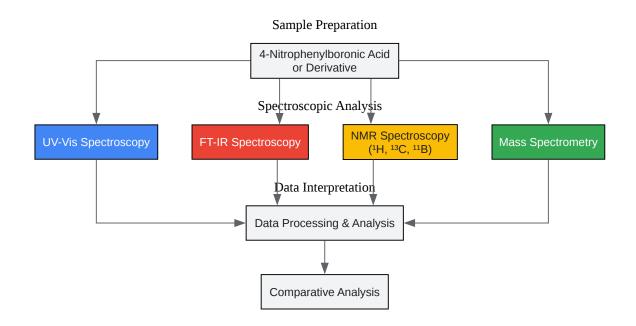
Visualizations

Reaction of 4-Nitrophenylboronic Acid with Hydrogen Peroxide

The reaction of **4-nitrophenylboronic acid** with hydrogen peroxide is a well-established method for the detection of H₂O₂. This process involves the oxidative cleavage of the carbon-boron bond to yield 4-nitrophenol, which can be quantified spectrophotometrically.







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